2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14962558
InChI: InChI=1S/C21H26N4O5S/c1-30-18-4-2-16(3-5-18)19-6-7-20(26)25(22-19)14-21(27)24-11-9-23(10-12-24)17-8-13-31(28,29)15-17/h2-7,17H,8-15H2,1H3
SMILES:
Molecular Formula: C21H26N4O5S
Molecular Weight: 446.5 g/mol

2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC14962558

Molecular Formula: C21H26N4O5S

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one -

Specification

Molecular Formula C21H26N4O5S
Molecular Weight 446.5 g/mol
IUPAC Name 2-[2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one
Standard InChI InChI=1S/C21H26N4O5S/c1-30-18-4-2-16(3-5-18)19-6-7-20(26)25(22-19)14-21(27)24-11-9-23(10-12-24)17-8-13-31(28,29)15-17/h2-7,17H,8-15H2,1H3
Standard InChI Key XOYFSBHCTJMMOW-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4CCS(=O)(=O)C4

Introduction

The compound 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a complex organic molecule that incorporates several distinct structural elements, including a pyridazinone ring, a piperazine ring, and a tetrahydrothiophene dioxide moiety. This compound's unique structure suggests potential applications in pharmaceuticals or as a research tool in organic chemistry.

Synthesis Methods

The synthesis of 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps, including:

  • Formation of the Pyridazinone Core: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

  • Introduction of the 4-Methoxyphenyl Group: This often involves a Suzuki coupling reaction with a suitable boronic acid.

  • Attachment of the Piperazine Moiety: This step may involve nucleophilic substitution reactions.

  • Introduction of the Tetrahydrothiophene Dioxide Moiety: This can be achieved through alkylation reactions with appropriate alkyl halides.

Synthesis Steps Table

StepReaction TypeReagents
1CondensationHydrazine, Aldehyde/Ketone
2Suzuki CouplingBoronic Acid, Palladium Catalyst
3Nucleophilic SubstitutionPiperazine, Alkyl Halide
4AlkylationTetrahydrothiophene Dioxide, Base

Potential Applications

Given its complex structure, this compound may have potential applications in:

  • Pharmaceuticals: The presence of a pyridazinone ring and piperazine suggests possible biological activity, such as antiviral, antibacterial, or antifungal properties.

  • Organic Synthesis: As a building block for more complex molecules due to its multiple functional groups.

Potential Applications Table

Application AreaPotential Use
PharmaceuticalsAntimicrobial Agents
Organic SynthesisBuilding Block for Complex Molecules

Research Findings

Research on this specific compound is limited, but related compounds have shown promise in various biological assays. For instance, pyridazinones have been studied for their anti-inflammatory and antioxidant properties. The incorporation of a piperazine ring and a tetrahydrothiophene dioxide moiety could enhance these properties or introduce new biological activities.

Research Findings Table

Compound FeatureBiological Activity
Pyridazinone RingAnti-inflammatory, Antioxidant
Piperazine RingPotential Neuroprotective Effects
Tetrahydrothiophene DioxidePossible Antimicrobial Activity

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